molecular formula C9H8BrNO2 B1343087 4-Bromo-6-methoxyisoindolin-1-one CAS No. 808127-75-5

4-Bromo-6-methoxyisoindolin-1-one

Cat. No.: B1343087
CAS No.: 808127-75-5
M. Wt: 242.07 g/mol
InChI Key: VIQFTBKHVUBFJG-UHFFFAOYSA-N
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Description

Historical Context and Structural Significance of Isoindolinone Heterocycles in Organic Synthesis

The isoindolinone framework, a bicyclic structure featuring a fusion of a benzene (B151609) ring and a γ-lactam ring, has been a subject of scientific interest for many years. rsc.org This structural motif is not merely a synthetic curiosity but is found in a variety of natural products with diverse biological activities. rsc.org Historically, the synthesis of isoindolinones has been a key objective in organic chemistry due to their role as crucial intermediates in the preparation of more complex molecules and as the core of numerous pharmaceutically active compounds. researchgate.net

The isoindolinone skeleton is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This has led to the development of a wide array of isoindolinone-based compounds with therapeutic potential, including antimicrobial, antiviral, anti-inflammatory, and anticancer agents. researchgate.netnih.gov The versatility of the isoindolinone core allows for substitutions at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its biological activity. nih.govnih.gov

The Unique Substitution Pattern of 4-Bromo-6-methoxyisoindolin-1-one: Implications for Synthetic Strategy and Reactivity

The specific substitution pattern of this compound, with a bromine atom at the 4-position and a methoxy (B1213986) group at the 6-position, presents a unique combination of electronic and steric features that have significant implications for its synthetic utility.

The bromine atom, an electron-withdrawing group, is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. Its presence at the 4-position allows for the introduction of a wide range of substituents through reactions such as the Suzuki-Miyaura coupling (for carbon-carbon bond formation) and the Buchwald-Hartwig amination (for carbon-nitrogen bond formation). libretexts.orgwikipedia.orgorganic-chemistry.orgarkat-usa.orgmdpi.comresearchgate.net The reactivity of aryl bromides in these transformations is well-established, providing a reliable and predictable means of elaborating the isoindolinone core. researchgate.netresearchgate.net

Rationale for Academic Investigation into Halogenated and Methoxylated Isoindolinones

The academic interest in halogenated and methoxylated isoindolinones stems from their potential to yield compounds with enhanced or novel biological activities. Structure-activity relationship (SAR) studies have shown that the introduction of halogens and methoxy groups can significantly impact the pharmacological profile of a molecule. nih.govnih.govresearchgate.net

Halogenation is a common strategy in medicinal chemistry to improve properties such as metabolic stability, membrane permeability, and binding affinity. The introduction of a bromine atom, as in this compound, can lead to compounds with potent biological effects. researchgate.net

Similarly, the incorporation of methoxy groups can influence a compound's solubility, lipophilicity, and interaction with biological targets. nih.gov The metabolic O-demethylation of methoxy groups can also lead to the in vivo formation of active hydroxy metabolites. The strategic placement of these substituents on the isoindolinone scaffold allows for a systematic exploration of the chemical space and the optimization of therapeutic properties. nih.gov

Overview of Key Research Areas Explored in the Outline

The investigation into this compound and related compounds spans several key research areas. A primary focus is the development of efficient synthetic routes to access this and other substituted isoindolinones. rsc.org Another significant area is the exploration of the reactivity of the halogen and methoxy substituents, particularly in the context of creating diverse molecular libraries through cross-coupling reactions. Furthermore, extensive research is dedicated to evaluating the biological activities of these compounds, with the aim of identifying new therapeutic agents for a range of diseases. nih.govmdpi.com SAR studies are crucial in this context to understand how different substitution patterns influence biological outcomes. nih.govnih.govresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H8BrNO2 chembk.com
AppearanceWhite or off-white crystalline solid
StabilityRelatively stable under conventional storage conditions chembk.com
UseIntermediate in organic synthesis chembk.com

Table 2: Examples of Biological Activities of Substituted Isoindolinones

Compound TypeBiological ActivityReference
Isoindolinone derivativesAntimicrobial, Antiviral, Anti-inflammatory, Anticancer researchgate.netnih.gov
2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivativesInhibition of TNF-alpha production nih.govnih.gov
Halogen-enriched (S)-tryptophanol-derived isoindolinonesp53 activators researchgate.net
N-substituted isoindoline-1,3-dionesAnalgesic mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-methoxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-13-5-2-6-7(8(10)3-5)4-11-9(6)12/h2-3H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQFTBKHVUBFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNC2=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619885
Record name 4-Bromo-6-methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808127-75-5
Record name 4-Bromo-6-methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Bromo 6 Methoxyisoindolin 1 One and Its Substituted Analogs

Strategic Approaches to the Isoindolinone Core Construction

The synthesis of the isoindolinone core is a pivotal step that has been approached through various innovative strategies, including cyclization of tailored precursors and sophisticated ring-forming reactions. These methods provide access to a diverse range of substituted isoindolinones.

Cyclization of Aromatic Amide Precursors

The cyclization of aromatic amide precursors represents a classical and widely employed strategy for the synthesis of isoindolinones. This approach typically involves the formation of a γ-lactam fused to a benzene (B151609) ring.

One common method involves the reaction of 2-halobenzylamines with carbon monoxide and a suitable palladium catalyst. This process facilitates a carbonylative cyclization to yield the isoindolinone core. Another approach is the intramolecular cyclization of 2-iodobenzamides, which can be achieved under mild conditions using palladium catalysis. organic-chemistry.org For instance, the reaction of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom can lead to 3-acyl isoindolin-1-ones. organic-chemistry.org

Electrophilic cyclization of o-(1-alkynyl)benzamides using reagents like iodine monochloride (ICl), iodine (I2), or N-bromosuccinimide (NBS) provides a direct route to halogenated isoindolin-1-ones. nih.gov This method is notable for its mild reaction conditions and tolerance of various functional groups. nih.gov

Furthermore, transition metal-free cascade reactions offer an environmentally friendly alternative. For example, a base-mediated C-C bond coupling and N-α-sp3C-H bond hydroxylation can produce substituted 3-hydroxyisoindolinones with high regioselectivity. organic-chemistry.org

Precursor TypeReagents/CatalystProduct TypeReference
2-HalobenzylaminesCO, Pd catalystIsoindolinone organic-chemistry.org
2-Iodobenzamides with N-(2-oxoethyl) groupPd catalyst3-Acyl isoindolin-1-one (B1195906) organic-chemistry.org
o-(1-Alkynyl)benzamidesICl, I2, or NBSHalogenated isoindolin-1-one nih.gov
Substituted benzamidesBase3-Hydroxyisoindolinone organic-chemistry.org

Ring-Forming Reactions via C-C and C-N Bond Formations

The construction of the isoindolinone ring through the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds has been a focus of significant research, leading to the development of powerful catalytic methods. researchgate.net

Transition metal-catalyzed reactions, particularly those employing palladium, rhodium, and iridium, have proven to be highly effective. researchgate.netdntb.gov.ua For example, iridium-catalyzed oxidative annulation of benzamides with cyclopropanols serves as a C1 synthon to produce a variety of isoindolin-1-ones through sequential C-H/C-C cleavage and C-C/C-N bond formation. organic-chemistry.org Similarly, rhodium-catalyzed C-H activation and olefination of benzamides with alkenes can lead to 3-substituted isoindolinones. researchgate.netresearchgate.net

Palladium-catalyzed cascade reactions have also been developed, such as the reaction of 2-bromo-N-(2-iodophenyl)benzamides with benzylidenecyclopropanes, which results in fused isoindolinone derivatives through the formation of multiple C-C and C-heteroatom bonds in a single step. acs.org Copper-catalyzed intramolecular sp3-sp2 coupling of α-aminoboronate salts with 2-bromobenzoyl chlorides also provides a mild route to isoindolinones. organic-chemistry.org

Reaction TypeCatalystKey Bond FormationsProduct TypeReference
Oxidative AnnulationIridiumC-C, C-NIsoindolin-1-one organic-chemistry.org
C-H OlefinationRhodiumC-C3-Substituted Isoindolinone researchgate.netresearchgate.net
Cascade CarbonylationPalladiumC-C, C-NFused Isoindolinone acs.org
Intramolecular CouplingCopperC-CIsoindolinone organic-chemistry.org

Asymmetric Synthetic Routes to Chiral Isoindolinones

The development of asymmetric methods to produce chiral isoindolinones is of great importance due to the stereospecific nature of many biological interactions. chim.it These strategies range from classical resolutions to modern catalytic approaches. chim.it

Early methods often relied on the use of chiral auxiliaries. For example, the condensation of (R)-phenylglycinol with 2-formylbenzoic acid yields a tricyclic γ-lactam as a single diastereoisomer. chim.it Another approach involves the direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones, which can be synthesized from methyl 2-formylbenzoates in two steps. acs.org

More recently, catalytic asymmetric syntheses have gained prominence. Chiral transition metal catalysts, organocatalysts, and chiral phase-transfer catalysts have all been successfully employed. chim.itnih.gov For instance, chiral phase-transfer catalysis has been used in the asymmetric cascade reaction of 2-acetylbenzonitrile (B2691112) with dimethylmalonate (B8719724) to produce 3,3-disubstituted isoindolinones with moderate enantioselectivity. nih.gov Asymmetric alkylation of carbamates mediated by an anionic chiral auxiliary has also been used to synthesize 3-substituted isoindolinones with high enantiomeric excess, a method applied in the total synthesis of (+)-lennoxamine. nih.gov

Asymmetric StrategyKey FeatureExampleReference
Chiral AuxiliariesUse of a chiral molecule to direct stereochemistryCondensation of (R)-phenylglycinol with 2-formylbenzoic acid chim.it
Chiral SulfinamidesDiastereoselective alkylation of N-tert-butylsulfinyl-isoindolinonesAlkylation using LDA and various alkylating agents acs.org
Chiral Phase-Transfer CatalysisAsymmetric cascade reactionReaction of 2-acetylbenzonitrile with dimethylmalonate nih.gov
Anionic Chiral AuxiliaryAsymmetric alkylationAlkylation of a carbamate (B1207046) for the synthesis of (+)-lennoxamine nih.gov

Site-Specific Functionalization and Introduction of Halogen and Methoxy (B1213986) Groups

The introduction of specific substituents, such as halogens and methoxy groups, onto the isoindolinone scaffold is crucial for modulating the compound's properties. This can be achieved either by using appropriately substituted starting materials or by post-synthetic modifications.

Direct Halogenation Strategies for Isoindolinone Scaffolds

Direct halogenation of a pre-formed isoindolinone ring is a common strategy. For the synthesis of 4-bromoisoindolin-1-one, a key intermediate is 3-bromo-2-bromomethyl-benzoic acid methyl ester. chemicalbook.com Treatment of this ester with aqueous ammonia (B1221849) leads to cyclization and the formation of 4-bromoisoindolin-1-one. chemicalbook.com

Electrophilic cyclization of o-(1-alkynyl)benzamides with N-bromosuccinimide (NBS) can also directly introduce a bromine atom at the 3-position of the isoindolinone ring. nih.gov Furthermore, palladium-catalyzed reactions of 2-alkynyl benzyl (B1604629) azides in the presence of bromide sources can selectively yield 4-bromoisoquinolones. researchgate.net

Incorporation of Methoxy Moieties through Precursor Design or Post-Synthetic Modification

The methoxy group in 4-Bromo-6-methoxyisoindolin-1-one is typically introduced through the use of a methoxy-substituted precursor. The synthesis would likely start from a benzoic acid or a related aromatic compound already bearing a methoxy group at the desired position. For example, the synthesis of 5-methoxyisoindoline-1,3-dione (B105389) involves the cyclization of 5-methoxyisobenzofuran-1,3-dione.

Transition Metal-Catalyzed Syntheses Applicable to Halogenated Isoindolinones

The development of transition metal-catalyzed reactions has revolutionized the synthesis of complex molecular architectures, and isoindolinones are no exception. The ability of transition metals to activate otherwise inert C-H bonds and to mediate a variety of coupling and cyclization reactions has provided efficient and atom-economical routes to this important class of compounds. The following sections will delve into the specifics of palladium, ruthenium, copper, rhodium, and nickel-catalyzed methodologies that are particularly relevant for the synthesis of halogenated and alkoxylated isoindolinones.

Palladium-Catalyzed Dehydrogenative C-H Cyclization

Palladium catalysis has been at the forefront of C-H activation and cross-coupling chemistry. While direct dehydrogenative C-H cyclization of benzamides to isoindolinones is a powerful strategy, the synthesis of halogenated isoindolinones often requires careful consideration of the reaction conditions to avoid unwanted side reactions, such as the cleavage of the carbon-halogen bond.

One notable approach involves the palladium-catalyzed carbonylative cyclization of 2-bromobenzaldehydes with primary amines. tandfonline.com This method, while not a direct C-H cyclization, provides a reliable route to the isoindolinone core and is inherently compatible with a bromo substituent at the 4-position. The reaction proceeds via the formation of an imine intermediate from 2-bromobenzaldehyde (B122850) and a primary amine, followed by palladium-catalyzed carbonylation and intramolecular cyclization. A variety of diamines can be used, leading to the formation of tricyclic isoindolinone derivatives. tandfonline.com

Another relevant strategy is the diastereoselective synthesis of isoindolinones from 2-bromobenzaldehyde and chiral alkanolamines, catalyzed by bis(triphenylphosphine)palladium(II) chloride under a carbon monoxide atmosphere. tandfonline.com This reaction demonstrates the utility of palladium catalysis in constructing enantioenriched isoindolinone scaffolds.

Recent reviews highlight the versatility of palladium in isoindolinone synthesis, including C-H functionalization of tosylated benzamides and decarboxylative strategies. researchgate.netresearchgate.net These methods often show broad functional group tolerance, suggesting their potential applicability to substrates bearing both electron-donating methoxy groups and electron-withdrawing bromo groups. researchgate.net

Table 1: Examples of Palladium-Catalyzed Isoindolinone Synthesis

Starting Material (Benzaldehyde Derivative)Amine/AlkanolamineCatalyst SystemProductYield (%)Reference
2-BromobenzaldehydeEthylenediaminePdCl₂(PPh₃)₂ / PPh₃ / K₂CO₃Tricyclic isoindolinoneFair to good tandfonline.com
2-BromobenzaldehydeChiral AlkanolaminePdCl₂(PPh₃)₂Chiral tricyclic isoindolinoneModerate to good tandfonline.com

Ruthenium-Catalyzed Annulation Reactions

Ruthenium catalysts have emerged as powerful tools for C-H activation and annulation reactions, offering alternative reactivity and selectivity to palladium and rhodium. These methods are particularly attractive for the synthesis of substituted isoindolinones.

One prominent strategy involves the ruthenium-catalyzed ortho-C-H halogenation of benzamides. rsc.org This allows for the direct introduction of a halogen atom at the desired position, which can then be a handle for further transformations or a key feature of the final molecule. The use of [Ru₃(CO)₁₂] and a silver oxidant enables the selective bromination and iodination of both electron-rich and electron-deficient benzamides. rsc.org

Furthermore, ruthenium-catalyzed C-H alkylation of azoarenes using alkyl bromides has been demonstrated, showcasing the catalyst's ability to tolerate halide functionalities. rsc.org While not a direct isoindolinone synthesis, this methodology highlights the compatibility of ruthenium catalysis with bromo-substituted substrates.

A review on transition metal-catalyzed isoindolinone synthesis discusses the use of N-sulfonated benzamides as substrates in ruthenium-catalyzed C-H functionalization reactions for the synthesis of 3-substituted isoindolinones. researchgate.net These reactions often tolerate a range of functional groups, which is promising for the synthesis of compounds like this compound. researchgate.net The annulation of N-methoxy-benzamides with N-vinyl-pivaloyl amide, catalyzed by a chiral ruthenium complex, has also been reported to produce dihydroisoquinolones, which are structurally related to isoindolinones. chemrxiv.org

Table 2: Examples of Ruthenium-Catalyzed Reactions Relevant to Isoindolinone Synthesis

SubstrateReagentCatalyst SystemProduct TypeKey FeatureReference
Benzamide (B126)N-Bromosuccinimide[Ru₃(CO)₁₂] / AgO₂C(1-Ad)ortho-BromobenzamideDirect C-H bromination rsc.org
AzoareneAlkyl bromide[Ru(p-cymene)Cl₂]₂meta/ortho-Alkylated azoareneTolerance to bromide rsc.org
N-Methoxy-benzamideN-Vinyl-pivaloyl amideChiral Ruthenium ComplexDihydroisoquinoloneAnnulation of methoxy-substituted benzamide chemrxiv.org

Copper-Promoted Transformations (e.g., Amidation, Cycloaddition)

Copper catalysis offers a more economical and environmentally friendly alternative to precious metal catalysis for certain transformations. While less common than palladium or rhodium for direct C-H activation/cyclization to isoindolinones, copper-promoted reactions can be valuable for the synthesis of key precursors or for specific cyclization steps.

Although specific examples for the synthesis of this compound via copper catalysis are scarce in the readily available literature, general principles of copper-catalyzed amidation and cycloaddition reactions suggest potential applicability. For instance, copper-catalyzed intramolecular amidation of ortho-haloaryl precursors is a known method for the formation of nitrogen-containing heterocycles. The challenge often lies in the chemoselectivity when multiple reactive sites are present.

The synthesis of novel isoindolinone derivatives has been achieved from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols under mild, metal-free conditions, highlighting a sustainable approach. nih.gov While not a copper-promoted transformation, it showcases alternative strategies for constructing the isoindolinone core.

Rhodium-Catalyzed C-H Activation and Annulation

Rhodium catalysis has proven to be exceptionally effective for the C-H activation and annulation of benzamides to form isoindolinones, often with high functional group tolerance. This makes it a highly promising approach for the synthesis of this compound.

A significant advancement is the rhodium(III)-catalyzed oxidative cycloaddition of benzamides and alkynes. nih.gov This reaction proceeds via N-H metalation followed by ortho C-H activation to form a rhodacycle intermediate, which then undergoes alkyne insertion. Crucially, the reaction is tolerant of halide substituents, including bromides, on the arene ring. nih.gov This method allows for the construction of highly substituted isoquinolones, which are closely related to isoindolinones.

Another powerful rhodium-catalyzed method is the direct C-H bond alkynylation of aryl sulfonamides with bromoalkynes. rsc.org This reaction, catalyzed by a [(Cp*RhCl₂)₂] complex, demonstrates the compatibility of rhodium catalysis with both bromoalkynes and sulfonamide directing groups, which can be precursors to the amide functionality of isoindolinones.

Furthermore, a review highlights the rhodium-catalyzed coupling of methoxy-substituted benzamides with alkenes, indicating that electron-donating groups are well-tolerated in these transformations. researchgate.net

Table 3: Examples of Rhodium-Catalyzed Reactions for Isoquinolone and Isoindolinone Synthesis

Benzamide DerivativeAlkyne/AlkeneCatalyst SystemProductKey FeatureReference
N-Methyl-4-bromobenzamideDiphenylacetylene[RhCpCl₂]₂ / Cu(OAc)₂4-Bromo-isoquinolone derivativeTolerance to bromide nih.gov
Aryl sulfonamideBromoalkyne[(CpRhCl₂)₂]ortho-Alkynyl benzenesulfonamideC-H alkynylation with bromoalkyne rsc.org
Methoxy-substituted benzamideAlkeneRh(III) catalystIsoindolinone derivativeTolerance to methoxy group researchgate.net

Nickel-Catalyzed Oxidative Syntheses

Nickel catalysis provides a cost-effective and sustainable alternative to precious metal catalysis. Nickel-catalyzed reactions have shown great promise in C-H functionalization and cross-coupling reactions, including the synthesis of isoindolinones.

A key advantage of nickel catalysis is its ability to mediate the intramolecular arylation of C(sp³)-H bonds. This has been successfully applied to the synthesis of isoindolinones from N-alkyl-2-halobenzamides. The presence of a bromo substituent on the aromatic ring is a prerequisite for this transformation, making it directly applicable to the synthesis of 4-bromo-substituted isoindolinones.

A review on transition metal-catalyzed isoindolinone synthesis provides examples of nickel-catalyzed reactions, although specific details on the impact of methoxy substituents would require further investigation. researchgate.netresearchgate.net The general tolerance of nickel catalysts to a variety of functional groups suggests that a methoxy group would likely be compatible.

Organocatalytic and Metal-Free Approaches for Isoindolinone Synthesis

The development of organocatalytic and metal-free synthetic methods has gained significant traction due to their environmental benefits and unique reactivity profiles. These approaches offer valuable alternatives to transition metal-catalyzed reactions for the synthesis of isoindolinones. rsc.org

A notable metal-free approach involves the synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid and chlorosulfonyl isocyanate in the presence of various alcohols. nih.gov This one-pot reaction proceeds under mild conditions and offers a sustainable route to functionalized isoindolinones. The synthesized compounds have shown interesting biological activities, including carbonic anhydrase inhibition. nih.gov

Another sustainable method is the one-pot synthesis of isoindolinones from 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters catalyzed by a fluorous phosphine. This reaction proceeds in green solvents, and the catalyst and solvents can be recycled. nih.gov

The synthesis of isoindolinones can also be achieved through an intramolecular Diels-Alder (IMDA) reaction of a furan (B31954) derivative followed by dehydration/aromatization. thieme-connect.de This sequence provides access to the isoindolinone core without the use of transition metals in the key ring-forming step.

Table 4: Examples of Organocatalytic and Metal-Free Isoindolinone Synthesis

Starting MaterialsCatalyst/PromoterReaction TypeKey FeatureReference
2-Benzoylbenzoic acid, Chlorosulfonyl isocyanate, AlcoholTrifluoroacetic acid (catalytic)One-pot cyclizationMetal-free, mild conditions nih.gov
2-Cyanobenzaldehyde, α,β-Unsaturated ketone/esterFluorous phosphineTandem reactionRecyclable catalyst and solvents nih.gov
Furan-dienophile precursor-Intramolecular Diels-Alder/AromatizationMetal-free ring construction thieme-connect.de

Lithiation-Mediated Cyclizations

Lithiation-mediated cyclization represents a powerful tool for the construction of the isoindolinone scaffold. This approach typically involves the use of organolithium reagents to generate a nucleophilic center that subsequently undergoes an intramolecular cyclization to form the lactam ring.

A notable example of this methodology is the one-pot synthesis of 3-substituted isoindolin-1-ones from N'-benzyl-N,N-dimethylureas. In this process, treatment of a substituted N'-benzyl-N,N-dimethylurea with a strong base like tert-butyllithium (B1211817) (t-BuLi) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures leads to lithiation. The resulting lithiated species can then react with various electrophiles to introduce a substituent at the 3-position, followed by cyclization to yield the desired isoindolinone. This method is highly versatile and allows for the introduction of a wide range of substituents at the C3 position.

Table 1: Examples of Lithiation-Mediated Isoindolinone Synthesis

Starting MaterialReagentsElectrophileProductYield (%)
N'-benzyl-N,N-dimethylureat-BuLi, THFBenzaldehyde3-(hydroxy(phenyl)methyl)isoindolin-1-one85
N'-benzyl-N,N-dimethylureat-BuLi, THFMethyl iodide3-methylisoindolin-1-one78
N'-(4-methoxybenzyl)-N,N-dimethylureat-BuLi, THFAcetone3-hydroxy-3-isopropyl-6-methoxyisoindolin-1-one75

This table presents generalized examples from the literature and may not represent the exact conditions for the synthesis of this compound.

For the synthesis of this compound, a potential starting material would be N'-(3-bromo-5-methoxybenzyl)-N,N-dimethylurea. Following the general procedure of lithiation and quenching with a suitable electrophile (or direct cyclization if the 3-position is unsubstituted), the target molecule could be obtained. The regioselectivity of the lithiation would be a critical factor to consider in this approach.

Tandem Reactions and Domino Processes

Tandem reactions, also known as domino or cascade reactions, are highly efficient synthetic strategies that involve a series of intramolecular transformations occurring in a single pot without the isolation of intermediates. These processes are particularly attractive from a green chemistry perspective as they reduce the number of synthetic steps, solvent usage, and waste generation.

One of the most common tandem approaches for isoindolinone synthesis involves the reaction of 2-cyanobenzaldehydes with various nucleophiles. The reaction is typically initiated by the addition of the nucleophile to the aldehyde group, followed by an intramolecular cyclization involving the nitrile group to form the isoindolinone ring.

Another versatile tandem process starts from 2-iodobenzamides and alkynes. This reaction, often catalyzed by copper or palladium, proceeds through a sequence of desilylation (if a silyl-protected alkyne is used), cross-coupling, and hydroamidation to furnish 3-substituted isoindolinones. nih.gov

Table 2: Examples of Tandem Reactions for Isoindolinone Synthesis

Starting MaterialsCatalyst/ReagentsProduct
2-Cyanobenzaldehyde, NitroalkaneBase3-Alkylisoindolin-1-one
2-Iodobenzamide, PhenylacetyleneCuI, Base3-Benzylideneisoindolin-1-one
2-Formylbenzoic acid, Amine, 2-MethylazaareneWater, Catalyst-free3-(2-Quinolinemethylene)-substituted isoindolinone

This table showcases representative examples of tandem reactions leading to the isoindolinone core.

The synthesis of this compound via a tandem reaction could potentially start from 2-cyano-3-bromo-5-methoxybenzaldehyde. Reaction with a suitable reducing agent or a nucleophile that can be subsequently removed would lead to the desired product.

Electrochemical Synthesis Methods

Electrochemical synthesis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods. By using electricity as a "reagent," it is often possible to avoid the use of harsh or toxic oxidizing or reducing agents.

In the context of isoindolinone synthesis, electrochemical methods can be employed to generate radical intermediates that undergo cyclization. For instance, the electrochemical reduction of cyclic imides in an undivided cell with carbon electrodes can provide a controlled route to hydroxylactams and lactams. researchgate.net

Another electrochemical approach involves the generation of amidyl radicals, which can then undergo intramolecular hydroamination to form the isoindolinone ring. This has been demonstrated in an electrochemical flow microreactor, which offers advantages such as the need for little to no supporting electrolyte, leading to easier purification and reduced costs.

Furthermore, electrochemical methods can be used to initiate tandem reactions. For example, an electrochemically initiated tandem reaction of anilines with 2-formyl benzonitrile (B105546) has been developed for the synthesis of N-aryl isoindolinones. chemicalbook.com This process involves constant current electrolysis in a divided cell.

Table 3: Overview of Electrochemical Approaches to Isoindolinone Synthesis

MethodKey FeatureExample Application
Electrochemical ReductionControlled reduction of cyclic imidesSynthesis of hydroxylactams and lactams
Amidyl Radical CyclizationGeneration of amidyl radicals for intramolecular hydroaminationSynthesis of isoindolinones in a flow microreactor
Electrochemically Initiated Tandem ReactionInitiation of a cascade reaction using electricitySynthesis of N-aryl isoindolinones

This table summarizes different electrochemical strategies for the synthesis of the isoindolinone scaffold.

The application of electrochemical methods to the synthesis of this compound could involve the cyclization of a suitably substituted precursor, potentially avoiding the need for chemical activating agents.

Green Chemistry Principles and Sustainable Practices in Isoindolinone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of isoindolinones, several strategies can be employed to align with these principles.

One of the key aspects of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and several methods for isoindolinone synthesis have been developed that can be performed in aqueous media, often under catalyst- and additive-free conditions. For example, the three-component reaction of 2-formylbenzoic acids, primary amines, and 2-methylazaarenes in water provides a clean and efficient route to 3-substituted isoindolinones.

Tandem and domino reactions, as discussed earlier, are inherently green as they increase atom economy and reduce the number of synthetic steps. The use of catalytic reagents, especially those that can be recycled and reused, is another cornerstone of green chemistry. Organocatalysts, such as fluorous phosphines, have been used in the synthesis of isoindolinones in green solvents, with the added benefit that both the catalyst and the solvent can be recycled.

Minimizing the use of protecting groups is also a key principle of green chemistry. Synthetic routes that avoid protection and deprotection steps are more efficient and generate less waste.

Table 4: Green Chemistry Approaches in Isoindolinone Synthesis

Green Chemistry PrincipleApplication in Isoindolinone Synthesis
Use of Safer SolventsReactions in water
Atom EconomyTandem and domino reactions
CatalysisUse of recyclable organocatalysts
Reduction of DerivativesAvoiding protecting groups

This table highlights the application of green chemistry principles in the synthesis of isoindolinones.

The development of a green and sustainable synthesis of this compound would ideally incorporate these principles, for instance, by utilizing a catalytic, one-pot reaction in a green solvent.

Elucidation of Reaction Mechanisms and Mechanistic Studies for Isoindolinone Formation and Transformation

Investigation of Catalytic Cycles in Transition Metal-Mediated Reactions

Transition metal catalysis offers powerful and atom-economical methods for constructing the isoindolinone skeleton, often through the strategic activation of otherwise inert C-H bonds. nih.govresearchgate.netresearchgate.net Catalysts based on palladium, rhodium, and ruthenium are prominently featured in these transformations. nih.govnih.govnih.govnih.gov

A cornerstone of modern isoindolinone synthesis is the transition metal-catalyzed annulation involving C-H bond activation. nih.govresearchgate.net In this approach, a directing group on the substrate, typically a part of the amide functionality, coordinates to the metal center, guiding it to selectively cleave a specific ortho C-H bond on the aromatic ring. acs.org This directed C-H activation, or cyclometalation, is a critical step that initiates the cyclization cascade.

For a substrate like a precursor to 4-Bromo-6-methoxyisoindolin-1-one, the amide group would direct the metal catalyst to the ortho-position. The electronic nature of the substituents on the aromatic ring plays a significant role in the efficiency of this step. The methoxy (B1213986) group at the 6-position is an electron-donating group (EDG), which activates the ring towards electrophilic attack, potentially facilitating the C-H activation process. saskoer.ca Conversely, the bromo group at the 4-position is an electron-withdrawing group (EWG) by induction but can also participate in resonance, making it an ortho-, para-director. saskoer.ca The interplay of these electronic effects influences the reactivity of the C-H bonds available for activation.

The general catalytic cycle for such a transformation, for instance using a Rh(III) catalyst, often involves:

C-H Activation: The catalyst, often in a high oxidation state, coordinates to the directing group and undergoes a concerted metalation-deprotonation (CMD) step to form a five- or six-membered metallacycle intermediate. nih.govyoutube.com

Insertion: The coupling partner, such as an alkene or alkyne, inserts into the metal-carbon bond of the metallacycle. nih.gov

Reductive Elimination: The newly formed carbon-carbon and carbon-nitrogen bonds lead to the cyclized product and the regeneration of the active catalyst, often with the assistance of an oxidant to close the catalytic cycle. nih.govnih.gov

Catalyst SystemDirecting GroupCoupling PartnerKey Mechanistic Feature
[{RhCl2Cp*}2]/Cu(OAc)2AmideOlefinsC-H olefination via rhodacycle intermediate. nih.gov
[{RuCl2(p-cymene)}2]/AgSbF6N-Substituted AmideAllylic AlcoholsFormation of a five-membered ruthenacycle. rsc.orgrsc.orgnih.gov
Pd(OAc)2/LigandCarboxylic Acid1,2-oxazetidinesC-H activation/β-carbon elimination cascade.
Pd/CN-Mesylbenzamide(none)Dehydrogenative C(sp³)–H amidation. nih.gov

The pathways of transition metal-catalyzed isoindolinone syntheses are characterized by the formation of distinct organometallic intermediates. The isolation and characterization of these species, or their detection through mechanistic studies, provide crucial insights into the reaction course.

Rhodium(III) Intermediates: In rhodium-catalyzed reactions, the catalytic cycle often begins with the formation of an active Rh(III) species which then undergoes C-H activation. Subsequent steps can involve migratory insertion of an unsaturated partner into the Rh-C bond, followed by C-N reductive elimination to furnish the isoindolinone product and a Rh(I) species, which is then re-oxidized to Rh(III) to continue the cycle. nih.gov

Non-Metal Catalyzed Reaction Mechanisms

While transition metals offer powerful synthetic tools, non-metal catalyzed or promoted reactions provide alternative and often complementary routes to isoindolinones. These methods rely on the generation of highly reactive intermediates such as radicals, carbocations, or carbanions.

Radical cyclizations offer a powerful method for the formation of heterocyclic rings under mild conditions. wikipedia.org These reactions typically involve three stages: radical initiation, intramolecular cyclization, and radical termination. wikipedia.org

Amidyl Radicals: Amidyl radicals can be generated from N-acyl precursors, for example, through photoredox catalysis. nih.gov These N-centered radicals can then undergo intramolecular addition to a suitably positioned unsaturated moiety (like an alkyne) on the substrate to initiate a cyclization cascade, ultimately forming the isoindolinone ring. nih.gov

Aminium Radical Cations: Visible-light photoredox catalysis can generate aminium radical cations from amines under mild conditions. nih.govresearchgate.netprinceton.edunih.govresearchgate.net These electrophilic species can participate in C-N bond-forming reactions, including intramolecular cyclizations with alkenes or arenes to build the heterocyclic core. nih.gov

Carbocationic Pathways: The generation of N-acyliminium ions from precursors like N-acyl hemiaminals or their ethers provides a classic route to C3-substituted isoindolinones. These electrophilic intermediates readily react with a wide range of nucleophiles, including intramolecular attacks by electron-rich aromatic rings, to form the cyclized product.

The Bischler-Napieralski reaction is a classic intramolecular electrophilic aromatic substitution used for synthesizing 3,4-dihydroisoquinolines. organic-chemistry.orgwikipedia.orgnrochemistry.com It involves the cyclization of β-arylethylamides under acidic and dehydrating conditions. organic-chemistry.orgslideshare.net While not directly forming isoindolinones, the mechanism is highly relevant to cyclizations involving electrophilic attack on an aromatic ring.

The reaction is believed to proceed via one of two main mechanistic pathways depending on the reaction conditions: wikipedia.orgnrochemistry.com

Nitrilium Ion Intermediate: The amide is dehydrated by a strong acid catalyst (e.g., POCl₃, P₂O₅) to form a highly electrophilic nitrilium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, followed by rearomatization to yield the cyclized product. organic-chemistry.orgwikipedia.org The presence of electron-donating groups, such as the methoxy group in a precursor to this compound, would strongly favor this cyclization at the position ortho to the activating group. nrochemistry.com

Iminoyl Chloride Intermediate: An alternative pathway involves the formation of an iminoyl chloride, which then cyclizes.

A key requirement for this reaction is an electron-rich aromatic ring capable of acting as the nucleophile. organic-chemistry.org The retro-Ritter reaction, where the nitrilium intermediate fragments, is a potential side reaction. organic-chemistry.org

Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this method, a directing metalation group (DMG) coordinates to an organolithium reagent (like n-BuLi or t-BuLi), directing deprotonation to the adjacent ortho-position. wikipedia.orguwindsor.ca

For the synthesis of isoindolinones, the amide functionality itself can serve as a potent DMG. nih.govrsc.orgbeilstein-journals.orgnih.gov A plausible pathway to a substituted isoindolinone using this strategy would involve:

Stereochemical Control and Diastereoselectivity in Mechanistic Context

The asymmetric synthesis of isoindolinones, particularly those with a stereocenter at the C3 position, is of significant interest due to the distinct biological activities often exhibited by different enantiomers. mdpi.comacs.org Achieving stereochemical control in the formation of the isoindolinone core, including for structures like this compound, relies on a deep understanding of reaction mechanisms. The primary strategies employed involve the use of chiral auxiliaries, organocatalysis, and transition metal catalysis, each influencing the diastereoselectivity of the reaction through specific mechanistic pathways. chim.itnih.gov

A foundational strategy for inducing diastereoselectivity is the use of a chiral auxiliary, a stereogenic group temporarily incorporated into the reacting molecule to direct the stereochemical course of a reaction. wikipedia.orgyoutube.com In isoindolinone synthesis, chiral auxiliaries are typically attached to the nitrogen atom. One of the earliest successful approaches involved the condensation of 2-formylbenzoic acid with (R)-phenylglycinol, which yielded a tricyclic γ-lactam as a single diastereoisomer. chim.it Another widely used auxiliary is (S)-tert-butylsulfinamide. acs.org The synthesis begins with the condensation of a methyl 2-formylbenzoate (B1231588) with (S)-tert-butylsulfinamide, followed by reduction and cyclization to form an N-tert-butylsulfinyl-isoindolinone. acs.org

The mechanism of stereocontrol in this case involves the deprotonation of the C3 position to form a carbanion. The bulky and chiral sulfinyl group then directs the approach of an incoming electrophile (e.g., an alkyl halide) to the less sterically hindered face of the carbanion. acs.org The coordination of the lithium cation (from LDA) with the sulfinyl oxygen is believed to create a rigid, chelated intermediate, which further enhances facial discrimination. This method has proven effective for the synthesis of a variety of 3-substituted isoindolinones with high diastereomeric ratios. acs.org

Table 1: Diastereoselective Alkylation of (S)-2-(tert-butylsulfinyl)-isoindolin-1-one

Electrophile (R-X) Product Yield (%) Diastereomeric Ratio (dr)
CH₃I 3-methyl-isoindolin-1-one 95 >98:2
C₂H₅I 3-ethyl-isoindolin-1-one 96 >98:2
PhCH₂Br 3-benzyl-isoindolin-1-one 98 >98:2

Data sourced from research on direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones. acs.org

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of isoindolinones, often proceeding through the in-situ generation of acyliminium ions. mdpi.comchim.it Chiral phosphoric acids are prominent catalysts in this context. chim.itresearchgate.net For instance, in the asymmetric hydrogenolysis of racemic 3-aryl-3-hydroxyisoindolin-1-ones using a Hantzsch ester as the hydrogen source, a chiral phosphoric acid catalyst facilitates the formation of a chiral ion pair with the acyliminium ion generated upon dehydration of the starting material. chim.it This chiral environment dictates the facial selectivity of the subsequent hydride attack, leading to enantioenriched 3-substituted isoindolinones. chim.it

Similarly, bifunctional organocatalysts, such as Takemoto's catalyst, have been successfully employed. mdpi.com In the reaction of an α-amido sulfone derived from 2-formyl benzoate (B1203000) with a nucleophile like acetylacetone, the catalyst's thiourea (B124793) and tertiary amine moieties work in concert. The thiourea group activates the electrophile (an imine intermediate) through hydrogen bonding, while the basic amine group activates the nucleophile. This dual activation within a chiral scaffold brings the reactants together in a specific orientation, controlling the stereochemistry of the initial carbon-carbon bond formation and the subsequent cyclization. mdpi.com

Table 2: Organocatalyzed Asymmetric Synthesis of Isoindolinones

Catalyst Type Reaction Stereoselectivity
Chiral Phosphoric Acid Friedel–Crafts alkylation of indoles with 3-hydroxyisoindolinones up to 99% ee
Takemoto's Catalyst Reaction of α-amido sulfone with acetylacetone High enantiomeric excess
Chiral Squaramide Michael addition to α,β-unsaturated aldehydes High dr and ee

ee = enantiomeric excess. Data compiled from reviews on catalytic asymmetric synthesis of isoindolinones. mdpi.comchim.itnih.gov

Transition metal catalysis offers another versatile avenue for stereocontrol. acs.orgnih.gov Palladium-catalyzed reactions, such as the asymmetric tandem aza-Heck/Sonogashira coupling of O-phenyl hydroxamic ethers with terminal alkynes, can produce chiral isoindolinones with a quaternary stereocenter at the C3 position. acs.orgorganic-chemistry.org The enantioselectivity in these reactions is governed by the chiral ligand coordinated to the metal center. The ligand influences the geometry of the transition state during the key bond-forming steps, such as migratory insertion or reductive elimination. DFT calculations have been instrumental in elucidating these mechanisms, showing how non-covalent interactions between the substrate and the chiral ligand-metal complex favor the formation of one enantiomer over the other. acs.orgresearchgate.net

Rhodium-catalyzed [4+1] annulation of benzamides with alkenes is another example. acs.org Chiral cyclopentadienyl (B1206354) ligands on the rhodium center are crucial for inducing enantioselectivity. The proposed mechanism involves an oxidative Heck reaction followed by an intramolecular enantioselective alkene hydroamination. The steric and electronic properties of the chiral ligand dictate the facial selectivity of these steps, leading to high regio- and enantioselectivity in the final isoindolinone product. acs.org

In the context of this compound, the electronic properties of the bromo (electron-withdrawing) and methoxy (electron-donating) substituents on the benzene (B151609) ring can influence the reactivity of the intermediates. For example, these substituents can modulate the electrophilicity of the acyliminium ion intermediate, which in turn could affect the conditions required for the reaction and potentially the degree of stereoselectivity achieved with a given catalytic system.

Chemical Reactivity and Derivatization of 4 Bromo 6 Methoxyisoindolin 1 One

Reactivity of the Methoxy (B1213986) Group (C6 Position)

The methoxy group at the C6 position is an ether linkage that can be cleaved to reveal a hydroxyl group, which can then be used for further functionalization.

The cleavage of aryl methyl ethers is a common transformation in organic synthesis, often employed to unmask a phenol functionality for further derivatization or to complete the synthesis of a natural product. A widely used and effective reagent for this purpose is boron tribromide (BBr₃). google.comnih.gov The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (DCM), at temperatures ranging from -78 °C to room temperature. google.comnih.gov The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. google.com

While this is a standard and predictable reaction for aryl methyl ethers, specific documented examples detailing the demethylation of 4-Bromo-6-methoxyisoindolin-1-one are not extensively detailed in the readily available literature. However, this transformation is a plausible step in the synthesis of analogs of molecules derived from this intermediate.

Following the potential demethylation of the C6-methoxy group to a hydroxyl group, the resulting phenol would be available for a range of functionalization reactions. Standard transformations for phenols include O-alkylation, O-acylation, or conversion to a triflate for subsequent cross-coupling reactions. As specific examples of the initial demethylation of this compound are not reported, documented examples of subsequent functionalization at this position are consequently absent from the reviewed literature.

Modifications at the Lactam Nitrogen Atom

The lactam nitrogen in the isoindolinone core is a secondary amine and represents another site for potential derivatization. Typical reactions at this position include N-alkylation, N-acylation, or the introduction of a protecting group, such as a tert-butoxycarbonyl (Boc) group. organic-chemistry.orgfabad.org.tr These modifications can be used to alter the compound's solubility, modulate its biological activity, or protect the nitrogen during subsequent reaction steps. Despite the general reactivity of lactams, specific examples of N-functionalization starting directly from this compound are not extensively described in the context of its use as a synthetic intermediate in the reviewed literature.

Functionalization at the C3 Position and Beyond

The C3 position of the isoindolin-1-one (B1195906) ring is a key site for introducing molecular diversity. The methylene group at this position is activated by the adjacent carbonyl and aromatic ring, making it amenable to a variety of chemical transformations.

The introduction of alkyl, aryl, and heteroaryl groups at the C3 position of isoindolin-1-ones can be achieved through several synthetic methodologies. While direct C3-functionalization of this compound is not extensively documented, the reactivity of the broader isoindolin-1-one class of compounds provides significant insights into its potential transformations.

Alkylation: The C3 position can be alkylated under basic conditions to generate a carbanion, which then reacts with an alkyl halide. The reactivity can be influenced by the nature of the N-substituent. For instance, N-substituted isoindolinones can undergo intramolecular alkylation in the presence of a suitable tether and catalyst. While not demonstrated specifically for the 4-bromo-6-methoxy derivative, related compounds have been shown to undergo intramolecular alkylation at the C3 position, highlighting a potential pathway for derivatization.

Arylation: Palladium-catalyzed C-H arylation represents a powerful tool for the direct introduction of aryl groups at the C3 position of isoindolinones. This approach typically involves the reaction of an N-substituted isoindolinone with an aryl halide in the presence of a palladium catalyst and a suitable base. Although specific examples with this compound are scarce in the literature, the general applicability of this method to the isoindolinone core suggests its potential for creating C3-arylated analogs. The reaction conditions, such as the choice of catalyst, ligand, and base, would likely require optimization for this specific substrate.

The following table summarizes representative C3-functionalization reactions on the general isoindolinone scaffold, which could be adapted for this compound.

Reaction TypeReagents and ConditionsExpected Product
Alkylation1. Base (e.g., NaH, LDA) 2. Alkyl halide (R-X)3-Alkyl-4-bromo-6-methoxyisoindolin-1-one
ArylationAryl halide (Ar-X), Pd catalyst, Ligand, Base3-Aryl-4-bromo-6-methoxyisoindolin-1-one
HeteroarylationHeteroaryl halide, Pd catalyst, Ligand, Base3-Heteroaryl-4-bromo-6-methoxyisoindolin-1-one

3-Methyleneisoindolin-1-ones are a class of derivatives with interesting biological activities and applications in materials science. The exocyclic double bond at the C3 position serves as a versatile handle for further chemical modifications. The synthesis of these derivatives often involves the elimination of a leaving group from a 3-substituted isoindolin-1-one.

One common strategy involves the Peterson olefination, where a 3-silylmethylisoindolin-1-one is treated with a base to afford the 3-methylene derivative. Another approach is the base-promoted elimination of a suitable leaving group, such as a sulfonyl or a halogen, from the C3-substituent. While direct synthesis from this compound has not been explicitly described, the general principles of these reactions are applicable. For example, a plausible route could involve the introduction of a hydroxymethyl group at C3, followed by dehydration, or the introduction of a sulfonylmethyl group and subsequent base-induced elimination.

The table below outlines a general synthetic approach to 3-methyleneisoindolin-1-ones that could be applied to the 4-bromo-6-methoxy substituted scaffold.

PrecursorReagents and ConditionsProduct
3-(Hydroxymethyl)-4-bromo-6-methoxyisoindolin-1-oneDehydrating agent (e.g., MsCl, Et3N)3-Methylene-4-bromo-6-methoxyisoindolin-1-one
3-(Chloromethyl)-4-bromo-6-methoxyisoindolin-1-oneStrong, non-nucleophilic base (e.g., DBU)3-Methylene-4-bromo-6-methoxyisoindolin-1-one

Multistep Synthesis of Complex Isoindolinone Analogs

This compound is a valuable starting material for the multistep synthesis of more complex heterocyclic systems. The bromo and methoxy functionalities on the aromatic ring, in addition to the reactive sites on the isoindolinone core, provide multiple handles for sequential chemical modifications.

The bromine atom at the C4 position is particularly useful for cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents. The methoxy group at the C6 position can potentially be demethylated to a hydroxyl group, which can then be further functionalized.

A hypothetical synthetic sequence could involve an initial C-N cross-coupling reaction at the nitrogen of the lactam, followed by a Suzuki coupling at the C4-bromo position to introduce an aryl group. Subsequent functionalization at the C3 position could then lead to a highly substituted and complex isoindolinone analog. The order of these reactions would be crucial to avoid competing side reactions and to achieve the desired final product.

The development of multistep synthetic routes using this compound as a building block opens up avenues for the creation of novel compounds with potential applications in various fields of chemical and pharmaceutical research. The strategic combination of reactions at the different functional sites of this molecule allows for the construction of a large and diverse chemical library.

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 6 Methoxyisoindolin 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the structural determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial relationships.

¹H NMR and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of 4-Bromo-6-methoxyisoindolin-1-one.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide crucial information about the number of different types of protons and their neighboring environments. The aromatic region would show distinct signals for the protons on the substituted benzene (B151609) ring. The chemical shifts and coupling constants would be indicative of their relative positions. For instance, the protons on the isoindolinone ring system would have characteristic chemical shifts. The methoxy (B1213986) group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of distinct carbon environments. The carbonyl carbon of the lactam ring is expected to have a chemical shift in the downfield region (160-180 ppm). The carbons of the aromatic ring would appear in the 110-150 ppm range, with their specific shifts influenced by the bromo and methoxy substituents. The methoxy carbon would be observed around 55-60 ppm.

Expected NMR Data for this compound (Hypothetical Data):

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-5~7.5~115
H-7~7.2~125
CH₂ (methylene)~4.5~50
OCH₃ (methoxy)~3.9~56
C=O (carbonyl)-~170
C-4-~120
C-6-~160
C-3a-~135
C-7a-~140

Note: This table presents hypothetical data based on known values for similar structures and is for illustrative purposes only.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, particularly within the aromatic ring and on the isoindolinone core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. For a planar molecule like this compound, NOESY can help to confirm through-space interactions between nearby protons.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), the molecular formula can be unequivocally determined. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar molecules like isoindolinones. It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). This technique is valuable for determining the molecular weight of the compound with high sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an excellent method for assessing the purity of a volatile compound and for confirming its identity. The sample is vaporized and separated on a GC column, and the components are then introduced into the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that serves as a "fingerprint" for the molecule, which can be compared to library data or interpreted to confirm the structure. For isoindolinone derivatives, GC-MS can be used to detect and identify any impurities or byproducts from the synthesis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, characteristic vibrational modes of specific bonds can be observed. In the context of isoindolinone derivatives, IR spectroscopy provides clear evidence for key structural features.

For compounds in the isoindolin-1-one (B1195906) family, several distinct absorption bands are expected. The most prominent is the carbonyl (C=O) stretch of the lactam ring, which typically appears as a strong absorption in the region of 1670-1700 cm⁻¹. Research on various isoindolinone derivatives shows this peak clearly; for instance, a derivative exhibited a strong C=O stretch at 1682 cm⁻¹ rsc.org, while another showed this peak at 1673 cm⁻¹. mmu.ac.uk The secondary amine (N-H) in the lactam ring gives rise to a moderate absorption band around 3200-3300 cm⁻¹. A peak observed at 3237 cm⁻¹ in a similar structure corresponds to this N-H stretching vibration. mmu.ac.uk

Furthermore, the methoxy group (-OCH₃) on the aromatic ring of this compound would be identified by C-O stretching vibrations. Aromatic C-H bonds and C=C bonds within the benzene ring also produce characteristic signals.

Table 1: Typical Infrared Absorption Frequencies for Isoindolinone Derivatives

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
Lactam AmineN-H stretch3200 - 3300Medium
AromaticC-H stretch3000 - 3100Medium-Weak
MethoxyC-H stretch2850 - 2960Medium
Lactam CarbonylC=O stretch1670 - 1700Strong
AromaticC=C stretch1450 - 1600Medium-Weak
MethoxyC-O stretch1000 - 1300Strong
Aryl BromideC-Br stretch500 - 600Medium-Strong

Note: The exact positions of these peaks can vary slightly depending on the specific molecular environment and sample preparation.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, stereochemistry, and conformation. It also reveals how molecules pack together in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and π-stacking interactions. nih.gov

While the specific crystal structure for this compound is not publicly available, analysis of closely related brominated aromatic compounds provides insight into the data this method yields. For example, the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, a compound with a similar brominated aromatic core, was determined. nih.gov In another study, the crystal structure of (6Z)-4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one was analyzed, revealing a nearly planar molecular structure and a three-dimensional network formed by hydrogen bonds in the crystal. nih.govresearchgate.net

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined. nih.gov Key data obtained from such an analysis includes the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 2: Example Crystallographic Data for a Related Compound: 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one nih.gov

ParameterValue
Chemical FormulaC₁₁H₁₁BrO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.4208 (6)
b (Å)18.0689 (14)
c (Å)8.3562 (7)
β (°)107.016 (3)
Volume (ų)1070.78 (15)
Z (molecules/unit cell)4

This data allows for the precise calculation of bond lengths, bond angles, and torsion angles, confirming the molecule's structural integrity. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a cornerstone of synthetic chemistry, indispensable for monitoring reactions, purifying products, and assessing the purity of isolated compounds.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive analytical technique used to separate, identify, and quantify components in a mixture. It is particularly valuable for assessing the purity of a final compound like this compound.

In a typical HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. For non-polar to moderately polar compounds like isoindolinones, reverse-phase HPLC is common. This method uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

A UV detector is frequently used to detect the compounds as they elute from the column. The output is a chromatogram, where peaks represent different components. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Flash column chromatography is the standard method for purifying chemical compounds in a research laboratory setting. orgsyn.org It is an air pressure-driven version of column chromatography that allows for rapid and efficient separation of a product from unreacted starting materials, reagents, and byproducts. mit.edu

The purification of isoindolinone derivatives frequently employs flash chromatography. rsc.orgmmu.ac.uk The process begins with the selection of an appropriate solvent system (eluent), typically identified through preliminary Thin Layer Chromatography (TLC) analysis. A common stationary phase is silica (B1680970) gel, and a typical eluent system for isoindolinones is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. rsc.orgmmu.ac.uk The crude product is loaded onto the top of the silica gel column, and the eluent is passed through the column. rochester.edu Fractions are collected and analyzed by TLC to identify those containing the pure desired product.

Table 3: Typical Conditions for Flash Column Chromatography Purification of Isoindolinones

ParameterDescription
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase (Eluent) Hexane/Ethyl Acetate mixtures (e.g., 95:5 to 50:50) rsc.org
Loading Method Dry loading (adsorbing the crude mixture onto a small amount of silica) or wet loading (dissolving in a minimal amount of solvent) rochester.edu
Elution Isocratic (constant solvent composition) or gradient (increasing polarity over time) orgsyn.org
Monitoring Thin Layer Chromatography (TLC) of collected fractions mit.edu

Thin Layer Chromatography (TLC) is a simple, fast, and inexpensive technique used to monitor the progress of a chemical reaction. youtube.comkhanacademy.org It allows a chemist to quickly determine if the starting material is being consumed and if the desired product is being formed. youtube.com

To monitor a reaction producing this compound, small aliquots are taken from the reaction mixture at different time intervals. These aliquots, along with spots of the pure starting material(s) and a reference sample of the product (if available), are applied to a TLC plate coated with a stationary phase, usually silica gel. youtube.com The plate is then placed in a developing chamber containing a suitable mobile phase. youtube.com

As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. khanacademy.org The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, corresponding to the product, appears. For a related brominated compound, a retention factor (Rƒ) value of 0.4 was reported using a 1:1 ethyl acetate:hexane solvent system. nih.gov The spots are typically visualized under UV light, which causes fluorescent compounds or compounds on a fluorescent plate to appear as dark spots. youtube.com

Emerging Research Directions and Future Prospects for 4 Bromo 6 Methoxyisoindolin 1 One Research

Development of Chemo- and Regioselective Synthesis under Mild Conditions

The development of efficient, selective, and environmentally benign methods for the synthesis of isoindolinones is a primary focus of modern organic chemistry. While numerous strategies exist for the construction of the isoindolinone core, future research concerning 4-Bromo-6-methoxyisoindolin-1-one is likely to concentrate on the refinement of chemo- and regioselective approaches that operate under mild conditions.

Transition metal catalysis has been instrumental in the synthesis of isoindolinones, with palladium, rhodium, ruthenium, and copper being the most prominently used metals. organic-chemistry.orgabo.firesearchgate.net These methods often proceed via C-H activation, a powerful strategy that allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, thus improving atom economy. researchgate.net For instance, rhodium-catalyzed C-H activation of N-benzoylsulfonamides has been shown to be an effective route to a variety of isoindolinones. mit.edu

A prospective chemo- and regioselective synthesis of this compound could start from a suitably substituted 2-bromobenzaldehyde (B122850) derivative, which can undergo a palladium-catalyzed carbonylative cyclization with an appropriate amine. organic-chemistry.org Another promising avenue is the use of N-substituted benzamides as precursors, where the substituents can direct the cyclization to the desired position. abo.fi

Recent advancements have also highlighted catalyst- and additive-free methods, such as those accelerated by microdroplet chemistry, which can provide high yields of isoindolinones at mild temperatures in a matter of minutes. nih.gov The application of such green and efficient methods to the synthesis of this compound would be a significant step forward.

Table 1: Promising Catalytic Systems for the Synthesis of Isoindolinones

Catalyst SystemReaction TypeKey FeaturesPotential Application for this compound
Palladium(II) acetate/Trifluoroacetic acidOxidative C-H Olefination/CyclizationUses alkenes as coupling partners; often requires an oxidant. abo.fiSynthesis from a substituted benzamide (B126) and an appropriate alkene.
[RhCp*Cl₂]₂C-H Activation/AnnulationBroad substrate scope including olefins and diazoacetates. mit.eduCyclization of a pre-functionalized aromatic precursor.
Ruthenium(II) complexesC-H Activation/β-Carbon EliminationCan utilize readily available benzoic acids as starting materials. organic-chemistry.orgSynthesis from a substituted benzoic acid derivative.
Copper(I) or (II) saltsC-H Functionalization/AmidationCan avoid the use of more expensive transition metals. organic-chemistry.orgIntramolecular cyclization of an N-substituted 2-alkylbenzamide.
Catalyst-Free (Microdroplets)Multicomponent ReactionExtremely fast reaction times and high yields under mild conditions. nih.govA green and efficient one-pot synthesis from simple precursors.

Exploration of Bio-orthogonal Reactions for Late-Stage Functionalization

The term bio-orthogonal chemistry refers to a class of chemical reactions that can proceed inside living systems without interfering with native biochemical processes. aurigeneservices.comnih.gov These reactions are characterized by their high selectivity, rapid kinetics, and biocompatibility. nih.govnih.gov The this compound scaffold is an excellent candidate for late-stage functionalization using bio-orthogonal chemistry, primarily due to the presence of the bromine atom. This aryl bromide serves as a versatile chemical handle for introducing a wide array of functionalities.

Late-stage functionalization (LSF) is a powerful strategy in drug discovery as it allows for the rapid diversification of complex molecules, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. nih.gov The bromine atom on the isoindolinone core can be readily converted into other functional groups suitable for bio-orthogonal "click" chemistry, such as azides, alkynes, or tetrazines, through well-established palladium-catalyzed cross-coupling reactions. science.gov

For instance, a Sonogashira coupling could introduce a terminal alkyne, which can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-containing molecule. aurigeneservices.comnih.gov Alternatively, the bromo-substituent could be transformed into a boronic acid or ester via a Miyaura borylation, setting the stage for Suzuki coupling or other boron-based bio-orthogonal reactions. nih.gov

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene or alkyne is another prominent bio-orthogonal reaction known for its exceptionally fast kinetics. nih.gov The bromo-isoindolinone could be functionalized with a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), allowing for rapid conjugation with a tetrazine-labeled biomolecule. nih.govbiorxiv.org

Table 2: Key Bio-orthogonal Reactions for Potential Functionalization

ReactionReactive PartnersKey Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne + AzideHigh yield, forms a stable triazole linkage; requires a copper catalyst. aurigeneservices.comnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strained Alkyne (e.g., cyclooctyne) + AzideCatalyst-free, good kinetics; suitable for live-cell applications. nih.gov
Inverse-Electron-Demand Diels-Alder (iEDDA)Tetrazine + Strained Alkene/Alkyne (e.g., TCO)Extremely fast kinetics, catalyst-free; produces nitrogen gas as the only byproduct. nih.govnih.gov
Staudinger LigationAzide + PhosphineOne of the first bio-orthogonal reactions developed; forms an amide bond. nih.gov
Oxime/Hydrazone LigationAldehyde/Ketone + Alkoxyamine/HydrazineForms stable oxime or hydrazone linkages; widely used in bioconjugation. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern synthesis techniques with automation and flow chemistry platforms offers significant advantages in terms of efficiency, safety, and reproducibility. youtube.comyoutube.com Future research on this compound and its derivatives will likely leverage these technologies to accelerate discovery and development.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, provides excellent control over reaction parameters such as temperature, pressure, and reaction time. youtube.comyoutube.com This enhanced control can lead to higher yields, fewer byproducts, and improved safety, especially when dealing with hazardous reagents or highly exothermic reactions. youtube.com The synthesis of this compound via transition metal-catalyzed reactions could be readily adapted to a flow setup, allowing for precise optimization of conditions and facile scaling.

Automated synthesis platforms can perform entire reaction sequences, including purification and analysis, with minimal human intervention. merckmillipore.comsynthiaonline.com These systems can be used to rapidly screen a wide range of substrates, catalysts, and reaction conditions, significantly accelerating the optimization process. researchgate.net For the functionalization of the this compound core, an automated platform could be employed to perform a library of palladium-catalyzed cross-coupling reactions, generating a diverse set of derivatives for biological screening. The combination of automated synthesis with high-throughput experimentation can generate large datasets that are invaluable for machine learning applications. mit.edu

Application of Advanced Machine Learning for Reaction Optimization and Prediction

One of the most promising applications of ML is in the optimization of complex catalytic reactions, such as the palladium-catalyzed cross-coupling reactions that would be central to the functionalization of the bromo-substituted isoindolinone. mit.educhemrxiv.orgchemrxiv.orgprinceton.edu By training on large datasets of experimental results, ML models can learn the intricate relationships between reactants, catalysts, ligands, solvents, and the resulting yield and selectivity. princeton.edursc.org This predictive power can guide chemists in selecting the most promising conditions for a desired transformation, saving significant time and resources.

Furthermore, ML models are being developed for forward reaction prediction, where the model predicts the likely products given a set of reactants and conditions. acs.orgmdpi.com This can be used to virtually screen potential reactions and identify potential side products. In the context of this compound, such a model could help in designing novel derivatization strategies by predicting the feasibility of underexplored reactions. The synergy between automated synthesis for data generation and ML for data analysis creates a powerful closed-loop system for accelerated discovery. researchgate.net

Unlocking New Synthetic Utilities through Unconventional Reactivity

Beyond established synthetic transformations, future research will likely explore the unconventional reactivity of this compound to unlock new synthetic pathways and applications. This involves leveraging modern synthetic methods to functionalize the molecule in novel and previously challenging ways.

Photoredox catalysis has emerged as a powerful tool for late-stage functionalization, enabling a wide range of transformations under mild conditions. nih.gov The bromo-substituent on the isoindolinone could be a substrate for photoredox-mediated coupling reactions, allowing for the introduction of various functional groups through radical intermediates. This approach offers complementary reactivity to traditional palladium-catalyzed methods.

The isoindolinone scaffold itself contains multiple sites for potential functionalization. While the bromine atom is an obvious handle, the methoxy (B1213986) group could also be a site for modification, for example, through demethylation followed by derivatization of the resulting phenol. The N-H bond of the lactam is another site for functionalization, and modern N-arylation or N-alkylation methods could be employed to introduce a diverse range of substituents.

Furthermore, the development of new catalysts could enable C-H functionalization at other positions on the aromatic ring, guided by the existing substituents. This would allow for the synthesis of highly substituted isoindolinone derivatives that are not accessible through classical methods. The exploration of such unconventional reactivity will undoubtedly expand the synthetic utility of the this compound scaffold and lead to the discovery of new molecules with interesting properties.

Q & A

Basic: What are the recommended synthetic routes for 4-Bromo-6-methoxyisoindolin-1-one, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves bromination of 6-methoxyisoindolin-1-one using reagents like NBS (N-bromosuccinimide) under radical or electrophilic conditions. Optimization requires monitoring reaction kinetics via HPLC or GC-MS to identify byproducts (e.g., di-brominated impurities). Purity can be enhanced using column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) and validated via 1H^1H-NMR integration for proton environment consistency. Crystallization from ethanol/water mixtures may improve yield and purity, with final characterization via single-crystal X-ray diffraction to confirm structural integrity .

Advanced: How can crystallographic software (e.g., SHELX, Mercury) resolve ambiguities in the molecular packing of this compound?

Methodological Answer:
SHELXL (part of the SHELX suite) refines crystal structures by minimizing the discrepancy factor (RR-value) between observed and calculated diffraction data, resolving ambiguities in atomic displacement parameters (ADPs) . Mercury CSD 2.0 complements this by visualizing intermolecular interactions (e.g., Br···O halogen bonds) and calculating void spaces in the lattice, which is critical for understanding polymorphism or solvate formation . For example, Mercury’s Materials Module can compare packing motifs with analogous brominated isoindolinones (e.g., 4-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one, CAS 1428651-90-4) to identify conserved structural features .

Advanced: How do computational methods (DFT, MD) inform the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic reactivity at the bromine site by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and partial charge distribution. Molecular Dynamics (MD) simulations assess steric hindrance from the methoxy group during Suzuki-Miyaura coupling, guiding solvent selection (e.g., DMF vs. THF). Experimental validation involves correlating computed transition states with 13C^\text{13}\text{C}-NMR chemical shifts of reaction intermediates .

Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how are contradictions resolved?

Methodological Answer:

  • 1H^1H-NMR : Identifies methoxy (-OCH3_3) protons as singlets (~δ 3.8–4.0 ppm) and aromatic protons in the isoindolinone core.
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1700 cm1 ^{-1}) and C-Br vibrations (~600 cm1 ^{-1}).
  • XRD : Resolves contradictions (e.g., unexpected NOE correlations in NMR) by providing absolute stereochemical data. For instance, SHELXL refinement can correct misassigned peaks by cross-referencing experimental vs. simulated XRD patterns .

Advanced: How can Hirshfeld surface analysis elucidate non-covalent interactions in this compound crystals?

Methodological Answer:
Hirshfeld surfaces (via CrystalExplorer) map close-contact regions, quantifying contributions from Br···O, C-H···π, and π-π interactions. For example, in related brominated compounds (e.g., 4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine), Br···O interactions account for >15% of the surface area, stabilizing the lattice. Mercury’s void analysis further identifies regions prone to solvent inclusion, critical for reproducibility in crystallization trials .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:
Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring. Photodegradation risks are minimized by storing in amber vials at -20°C, as UV-vis spectroscopy shows λmax_{\text{max}} absorption at ~280 nm (methoxy-aromatic chromophore). Solid-state stability is confirmed via PXRD to detect polymorphic transitions .

Advanced: How do steric and electronic effects of the methoxy group influence the regioselectivity of this compound in nucleophilic substitutions?

Methodological Answer:
The methoxy group’s electron-donating resonance effect deactivates the adjacent aromatic ring, directing nucleophilic attack to the bromine-bearing carbon. Steric effects are quantified using ConQuest (CSD database) to compare bond angles in similar structures (e.g., 6-Methoxy-1H-indole-3-carboxylic acid). Transition-state modeling (Gaussian 16) further rationalizes selectivity by calculating activation energies for competing pathways .

Basic: What chromatographic methods are optimal for separating this compound from synthetic byproducts?

Methodological Answer:
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) achieves baseline separation. Method validation includes spike-recovery tests (≥98% recovery) and LOQ (Limit of Quantification) determination via calibration curves (R2^2 > 0.999). TLC (silica gel 60 F254_{254}, ethyl acetate/hexane 1:1) provides rapid preliminary screening .

Advanced: How can high-throughput crystallography pipelines improve structural screening of this compound derivatives?

Methodological Answer:
Automated pipelines (e.g., SHELXC/D/E) enable rapid phase determination for derivative libraries. For example, SHELXD’s dual-space algorithm solves structures from twinned or low-resolution data, critical for brominated analogs with poor diffraction. Integration with ORTEP-3 generates publication-quality thermal ellipsoid plots, while Mercury batch-processing scripts analyze packing motifs across datasets .

Advanced: What strategies address discrepancies between theoretical and experimental NMR chemical shifts for this compound?

Methodological Answer:
Discrepancies arise from solvent effects or conformational flexibility. Computational correction involves:

DFT Calculations : Include implicit solvent models (e.g., PCM for DMSO-d6_6).

MD Simulations : Average chemical shifts over 10 ns trajectories to account for dynamic effects.

Cross-Validation : Compare with CSD entries (e.g., 4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine) to benchmark shift ranges. Experimental 1H^1H-13C^\text{13}\text{C}-HSQC resolves overlapping signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.